

Inter-laboratory comparison of analytical methods for polycyclic aromatic hydrocarbons

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A Comparative Guide to Inter-Laboratory Analysis of Polycyclic Aromatic Hydrocarbons

This guide offers a comprehensive comparison of analytical methodologies for the quantification of polycyclic aromatic hydrocarbons (PAHs), specifically tailored for researchers, scientists, and professionals in drug development. It synthesizes data from multiple interlaboratory studies to provide an objective overview of method performance, experimental protocols, and key analytical considerations.

Polycyclic aromatic hydrocarbons are a group of organic compounds that are of significant concern due to their carcinogenic and mutagenic properties.[1] Accurate and reliable quantification of PAHs in various matrices is crucial for regulatory compliance and risk assessment. The most commonly employed analytical techniques for PAH analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1]

Inter-laboratory comparison studies and proficiency tests are essential for evaluating the performance and comparability of different analytical methods and laboratories. These studies reveal that while both GC-MS and HPLC-FLD are capable of producing reliable results, various factors can influence the accuracy and precision of the data.

Performance Comparison of Analytical Methods







Inter-laboratory studies have shown that there is often no statistically significant difference between the results obtained using GC and LC methods for the analysis of PAHs like the four EU marker PAHs (benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene).[2] [3][4] However, the choice of method can be influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the specific PAHs being targeted.

GC-MS is frequently noted for its higher sensitivity and lower limits of detection (LODs) for a majority of PAHs when compared to HPLC-FLD.[5][6][7] Conversely, HPLC can offer faster analysis times, particularly for higher-molecular-weight PAHs.[6] Despite the general comparability, proficiency tests have highlighted a tendency for laboratories to underestimate PAH concentrations, with a significant number of participants failing to achieve satisfactory z-scores in some studies.[8][9] Furthermore, significant deviations from reference values in interlaboratory comparisons have been observed, sometimes attributed to inconsistencies in calibration standards.[10][11][12]

The following table summarizes the performance characteristics of GC-MS and HPLC-FLD based on data from various validation and comparison studies.



Parameter	GC-MS / GC-MS/MS	HPLC-FLD	Source(s)
Analytes	EU and US EPA priority PAHs	EU and US EPA priority PAHs	[13][14][15]
**Linearity (R²) **	> 0.99	Not explicitly stated in comparative studies	[16]
Accuracy/Recovery (%)	80.03 - 119.65% (GC- MS) 101.1 - 115.6% (GC-MS/MS)	57 - 104% (particulates) 42 - 79% (dissolved phase)	[16][17][18]
Precision (RSD)	0.07 - 10.73% (intraday and interday) < 6.5% (GC-MS/MS)	Not explicitly stated in comparative studies	[16][17]
LOD (μg/kg)	0.03 - 0.15	Generally higher than GC-MS for most PAHs	[5][7][16]
LOQ (μg/kg)	0.09 - 0.44	Not explicitly stated in comparative studies	[16]

Experimental Protocols

The analytical workflow for PAH determination typically involves sample extraction, clean-up, and instrumental analysis. The choice of extraction and clean-up methods is critical and depends on the sample matrix.

Sample Extraction and Clean-up

Commonly used extraction techniques include:

- Soxhlet Extraction: A classical and robust method.[10]
- Accelerated Solvent Extraction (ASE): A faster, automated technique. [5][18]
- Solid-Phase Extraction (SPE): Used for both extraction and clean-up.[5][18]
- Ultrasonic Extraction: A rapid extraction method.[19]



- Microwave Extraction: An alternative rapid extraction method.[16]
- Liquid-Liquid Extraction (LLE): A common technique for liquid samples.[16]

Following extraction, a clean-up step is often necessary to remove interfering compounds from the sample matrix. This is frequently accomplished using Solid-Phase Extraction (SPE) with various sorbents.[5][17][18][19]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase in a capillary column, followed by detection and quantification using a mass spectrometer.
- Typical Setup: A gas chromatograph coupled to a mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[20] Tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity.[17]
- Advantages: High sensitivity, high resolving power, and the ability to provide structural information for compound identification.[6][17]
- Considerations: Longer run times may be required for the separation of complex mixtures, and derivatization may be necessary for some compounds.[6]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

- Principle: Separation of compounds based on their partitioning between a mobile liquid phase and a stationary solid phase in a column. Fluorescence detection is highly selective and sensitive for fluorescent PAHs.
- Typical Setup: An HPLC system with a fluorescence detector. A diode-array detector (DAD)
 can also be used in conjunction for additional spectral information.[5][18]
- Advantages: Faster analysis for some PAHs, particularly higher molecular weight compounds, and no need for high temperatures, which can be beneficial for thermally labile compounds.[6]

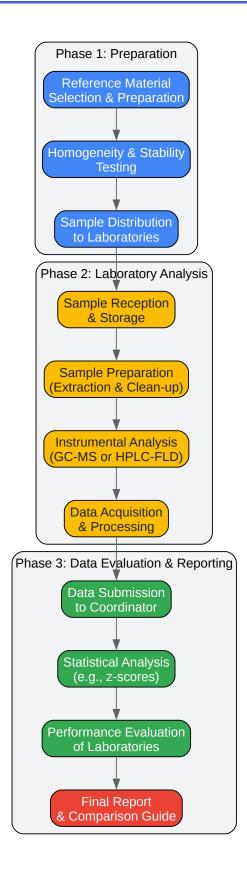


• Considerations: Not all PAHs are naturally fluorescent, which can limit the scope of this detection method. Co-eluting components can sometimes lead to false positives.[5][7]

Workflow for Inter-Laboratory Comparison of PAH Analysis

The following diagram illustrates a typical workflow for an inter-laboratory comparison study for PAH analysis.





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Caption: Workflow of an inter-laboratory comparison study for PAH analysis.



In conclusion, both GC-MS and HPLC-FLD are well-established and validated methods for the analysis of PAHs. The choice between them depends on the specific requirements of the analysis, including the target analytes, sample matrix, and desired sensitivity. Inter-laboratory comparison studies are invaluable for ensuring the quality and comparability of data generated by different laboratories and for driving improvements in analytical methodologies.

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